![molecular formula C27H26N2O5 B2804374 Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate CAS No. 850905-56-5](/img/structure/B2804374.png)
Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an ester, an amide, and an ether. It also contains a benzyl group and an isoquinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a polycyclic system. The isoquinoline group is a type of heterocyclic compound that is a structural isomer of quinoline . The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester and amide groups could potentially undergo hydrolysis under certain conditions . The benzyl group might also exhibit unique reactivity due to the presence of the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amide groups could potentially increase its solubility in polar solvents . The compound might also exhibit unique optical properties due to the presence of the conjugated system in the isoquinoline group .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives exhibit anti-inflammatory and analgesic effects:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory and analgesic activities .
Antitubercular Activity
Indole derivatives have been investigated for their potential against Mycobacterium tuberculosis (MTB):
- Compound 6a–6g : These derivatives, incorporating 1-benzyl-1H-1,2,3-triazole, were evaluated for in vitro antitubercular activity against H37Ra MTB and Mycobacterium bovis (BCG) .
Anticancer Potential
Although not directly studied for our compound, indole derivatives have shown promise as potential anticancer agents. Their ability to interact with various cellular receptors makes them interesting candidates for further exploration.
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it exhibits unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
properties
IUPAC Name |
ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-2-33-27(32)20-11-13-21(14-12-20)28-25(30)18-34-24-10-6-9-23-22(24)15-16-29(26(23)31)17-19-7-4-3-5-8-19/h3-14H,2,15-18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKDSWWAJMYWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.